6-Chloro-3,4-pyridinediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRXBXNATIHDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920468 | |
| Record name | 6-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9030-21-1, 89182-17-2 | |
| Record name | 6-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorylase, purine nucleoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloropyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Profile of 6 Chloro 3,4 Pyridinediamine
The fundamental properties of 6-Chloro-3,4-pyridinediamine are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 89182-17-2 |
| Molecular Formula | C₅H₆ClN₃ chemspider.com |
| Molecular Weight | 143.57 g/mol chemspider.com |
Synthesis and Manufacturing Processes
A common application of 6-Chloro-3,4-pyridinediamine is as a starting material for the synthesis of more complex heterocyclic structures. A key example is the synthesis of methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate.
This synthesis is achieved through the reaction of 5-Chloropyridine-2,3-diamine (an isomer of this compound) with methyl 4-formylbenzoate (B8722198) in dimethylformamide (DMF) under reflux conditions. arabjchem.org The reaction mixture is heated for several hours, after which the product is precipitated by pouring the mixture into ice water and then purified by crystallization from ethanol (B145695). arabjchem.org This reaction demonstrates the utility of the diaminopyridine scaffold in constructing fused imidazole (B134444) rings, a common strategy in medicinal chemistry.
Spectroscopic and Analytical Data
¹H NMR (400 MHz, DMSO-d6) of methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: arabjchem.org
δ 11.60 (s, 1H)
δ 8.50 (d, J = 8.0 Hz, 1H)
δ 7.92 (d, J = 8.0 Hz, 1H)
δ 7.88 (d, J = 8.5 Hz, 2H)
δ 7.68 (d, J = 8.5 Hz, 2H)
δ 3.85 (s, 3H, CH3)
¹³C NMR (125 MHz, DMSO-d6) of methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: arabjchem.org
δ 167.3, 152.2, 145.1, 139.9, 133.2, 131.7, 129.4, 129.4, 128.3, 127.09, 126.2, 126.2, 124.4, 52.0
Chemical Reactivity and Derivatization
The primary reactivity of 6-Chloro-3,4-pyridinediamine lies in the nucleophilic character of its amino groups, which readily participate in condensation reactions to form fused heterocyclic systems.
A significant derivatization pathway involves the reaction with aldehydes to form imidazo[4,5-c]pyridines. nih.gov This transformation is a cornerstone in the synthesis of a wide range of derivatives. For example, the synthesized methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can be further derivatized. arabjchem.org
This intermediate can then be used to synthesize a series of imidazo[4,5-b]pyridine benzohydrazones by reacting it with various substituted benzaldehyde (B42025) derivatives. arabjchem.org This modular approach allows for the generation of a diverse library of compounds for biological screening. The general scheme for this derivatization is the reaction of the benzohydrazide (B10538) with an appropriate aldehyde to form the corresponding benzohydrazone. arabjchem.org
This highlights the role of this compound as a versatile scaffold for the construction of complex molecules with potential biological activities.
An in-depth look at the chemical compound this compound reveals its intricate synthesis and versatile reactivity. This article focuses exclusively on the scientific methodologies for its preparation and subsequent derivatization into various other compounds.
Coordination Chemistry of 6 Chloro 3,4 Pyridinediamine Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with a ligand like 6-Chloro-3,4-pyridinediamine would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. scirp.orgbohrium.com The choice of solvent and reaction conditions, such as temperature and molar ratio of metal to ligand, would be crucial in isolating the desired product. bingol.edu.trmdpi.com For instance, a common method involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides or nitrates) dropwise, often with stirring and heating to facilitate the reaction. researchgate.netrasayanjournal.co.in
Characterization of the resulting complexes is essential to determine their composition and structure. Standard techniques include:
Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometric ratio of the metal and ligand. scirp.orgbohrium.com
Molar Conductivity Measurements: By measuring the electrical conductivity of a solution of the complex, it is possible to determine whether the complex is an electrolyte or non-electrolyte. This provides insight into whether anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice. bingol.edu.trresearchgate.net
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a complex in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov
Although specific examples for this compound are not available, data for related structures, such as complexes with 2,6-pyridinediamine, show distorted octahedral or tricapped trigonal prism geometries depending on the metal ion. researchgate.net
| Technique | Purpose | Information Obtained |
|---|---|---|
| Solution-based Reaction | Synthesis of complex | Precipitated solid complex |
| Elemental Analysis | Characterization | Empirical formula and stoichiometry |
| Molar Conductivity | Characterization | Electrolytic nature of the complex |
| X-ray Crystallography | Characterization | Definitive 3D molecular structure |
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopy is a powerful tool for probing the interaction between a metal ion and a ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. When the amino groups or the pyridine (B92270) nitrogen of this compound coordinate to a metal, the vibrational frequencies (stretching and bending) of the N-H and C=N bonds are expected to shift, typically to lower frequencies. dergipark.org.trbingol.edu.tr The appearance of new, low-frequency bands can also indicate the formation of metal-nitrogen (M-N) bonds. scirp.orgtandfonline.com
UV-Visible (Electronic) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of transition metal complexes typically show two types of absorption bands: d-d transitions and charge-transfer (CT) transitions. researchgate.netlibretexts.org The d-d transitions, which are generally weak, are related to the splitting of the metal d-orbitals by the ligand field and are indicative of the geometry around the metal ion. libretexts.org Charge-transfer bands, which are much more intense, arise from the transfer of electrons between the metal and the ligand (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT). iieta.org
| Spectroscopic Technique | Observed Change upon Complexation | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in ν(N-H) and ν(C=N) bands | Coordination of amino and/or pyridine nitrogen atoms |
| Appearance of new bands in the far-IR region | Formation of M-N bonds | |
| UV-Visible Spectroscopy | Appearance of d-d transition bands | Indication of coordination geometry (e.g., octahedral, tetrahedral) |
| Appearance of intense charge-transfer bands | Electronic interactions between metal and ligand |
Magnetic Properties of Metal Complexes
The magnetic properties of transition metal complexes provide insight into the number of unpaired electrons in the metal's d-orbitals, which in turn helps to determine the metal's oxidation state and the geometry of the complex. libretexts.orgnumberanalytics.com
Diamagnetic substances contain no unpaired electrons and are weakly repelled by a magnetic field. iitk.ac.indadasahebrawalcollege.ac.in
Paramagnetic substances contain one or more unpaired electrons and are attracted to a magnetic field. iitk.ac.indadasahebrawalcollege.ac.in The strength of this attraction is proportional to the number of unpaired electrons. libretexts.org
The magnetic moment (µ) of a complex is measured experimentally, often using a Gouy balance or a SQUID magnetometer, and is typically reported in units of Bohr Magnetons (B.M.). researchgate.netuwimona.edu.jm For first-row transition metals, the magnetic moment can often be approximated by the "spin-only" formula:
μ = √n(n+2)
where 'n' is the number of unpaired electrons. iitk.ac.in By comparing the experimentally measured magnetic moment with the theoretical spin-only values, the number of unpaired electrons can be determined. This information is crucial for distinguishing between high-spin and low-spin configurations in octahedral complexes, for example. numberanalytics.comiitk.ac.in
| Number of Unpaired Electrons (n) | Metal Ion Example (Configuration) | Spin-Only Magnetic Moment (μ) in B.M. | Magnetic Behavior |
|---|---|---|---|
| 0 | Zn(II) (d¹⁰) | 0 | Diamagnetic |
| 1 | Cu(II) (d⁹) | 1.73 | Paramagnetic |
| 2 | Ni(II) (d⁸) | 2.83 | Paramagnetic |
| 3 | Cr(III) (d³) | 3.87 | Paramagnetic |
| 4 | High-spin Mn(III) (d⁴) | 4.90 | Paramagnetic |
| 5 | High-spin Fe(III) (d⁵) | 5.92 | Paramagnetic |
Electrochemical Behavior (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. iieta.orgsathyabama.ac.in In a CV experiment, the potential applied to a solution of the complex is swept back and forth, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the complex. sathyabama.ac.in
Key parameters obtained from a CV experiment include the potentials of the anodic (oxidation) and cathodic (reduction) peaks. These potentials indicate how easily the metal complex can be oxidized or reduced. The separation between the anodic and cathodic peak potentials can provide information about the reversibility of the redox process. A reversible, one-electron process typically shows a peak separation of about 59 mV. researchgate.netiieta.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-3,4-pyridinediamine?
- Methodology : The compound is typically synthesized via chlorination of pyridine precursors. For example, 3,4-diaminopyridine derivatives may undergo selective chlorination using thionyl chloride (SOCl₂) under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Characterization involves / NMR (e.g., aromatic protons at δ 6.7–7.2 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical m/z: 158.03 for CHClN) .
Q. How is the purity and stability of this compound validated?
- Methodology : Purity is assessed using HPLC (e.g., C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies involve exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) over 30 days, followed by HPLC analysis to detect degradation products. Long-term storage recommendations include airtight containers under nitrogen at –20°C to prevent oxidation .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology : Key techniques:
- NMR : NMR identifies NH protons (δ 4.8–5.2 ppm, broad) and aromatic protons (δ 6.5–7.0 ppm).
- FT-IR : Confirms NH stretching (3200–3400 cm) and C–Cl vibrations (650–750 cm).
- Elemental Analysis : Validates %C, %H, %N (theoretical: C 38.12%, H 3.83%, N 26.62%) .
Advanced Research Questions
Q. How does this compound function as a building block in heterocyclic synthesis?
- Methodology : The chloro and amino groups enable diverse reactivity:
- Nucleophilic Aromatic Substitution : The chlorine atom undergoes displacement with amines or thiols to form pyrido[3,4-d]pyrimidines.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 6-position for kinase inhibitor scaffolds (e.g., BACE1 inhibitors) .
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amino groups (HOMO-rich) participate in hydrogen bonding, while the chlorine (LUMO-rich) acts as an electrophilic center. Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites, such as β-secretase, to guide drug design .
Q. How can contradictory data on the compound’s solubility be resolved?
- Methodology : Systematic solubility studies in polar (DMSO, water) and nonpolar solvents (toluene, hexane) under controlled pH (2–12). Use shake-flask method with UV-Vis quantification. For example, if solubility in DMSO conflicts between studies, assess batch-to-batch purity variations or hydration states via Karl Fischer titration .
Q. What strategies optimize its use in multi-step syntheses of bioactive molecules?
- Methodology : Protect amino groups with Boc or Fmoc before functionalizing the chloro position. For instance, Fmoc protection allows selective Pd-catalyzed cross-coupling, followed by deprotection to generate intermediates for anticancer agents. Monitor reaction selectivity via LC-MS .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported reaction yields for chlorination steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
